molecular formula C19H16ClF3N2O5 B2708471 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1005066-35-2

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2708471
CAS No.: 1005066-35-2
M. Wt: 444.79
InChI Key: MJZCHUYGOTXWQZ-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one features a tetrahydropyrimidinone core substituted with a 4-chlorobenzoyl group at position 5, a 4-hydroxy-3-methoxyphenyl group at position 6, and a trifluoromethyl group at position 2. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and functional implications.

Properties

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O5/c1-30-13-8-10(4-7-12(13)26)15-14(16(27)9-2-5-11(20)6-3-9)18(29,19(21,22)23)25-17(28)24-15/h2-8,14-15,26,29H,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZCHUYGOTXWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the chlorobenzoyl group can produce benzyl derivatives .

Scientific Research Applications

5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound A : 5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • Key Differences :
    • Position 6 substituent: 5-(2-nitrophenyl)furyl vs. 4-hydroxy-3-methoxyphenyl.
    • Impact :
  • The furan ring in Compound A may alter conformational flexibility, affecting binding to biological targets.
Compound B : 4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • Key Differences :
    • Position 5 substituent: 4-methoxybenzoyl (electron-donating) vs. 4-chlorobenzoyl (electron-withdrawing).
    • Position 6 substituent: 4-nitrophenyl vs. 4-hydroxy-3-methoxyphenyl.
    • Impact :
  • The nitro group at position 6 in Compound B may confer stronger π-π stacking interactions in protein binding compared to the polar hydroxyl/methoxy groups in the target compound.

Substituent Variations at Position 5

Compound C : 5-Benzoyl-4-hydroxy-6-(4-fluorophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • 4-chlorobenzoyl. Position 6 substituent: 4-fluorophenyl vs. 4-hydroxy-3-methoxyphenyl. Impact:
  • The fluorine atom at position 6 increases lipophilicity, which may enhance membrane permeability compared to the hydrophilic hydroxyl/methoxy groups in the target compound.

Substituent Effects on Physicochemical Properties

Melting Points and Solubility
Compound Substituents (Position 5/6) Melting Point (°C) Notable Solubility Features
Target Compound 4-Cl-benzoyl / 4-OH-3-OMe-phenyl Not Reported High polarity due to -OH/-OMe groups
Compound B 4-OMe-benzoyl / 4-NO₂-phenyl 234–236 Moderate solubility in polar solvents
Compound D 4-OMe-benzoyl / 3,4-OMe-phenyl 198–200 Enhanced solubility in DMSO
  • Trends :
    • Hydroxyl and methoxy groups (target compound) increase polarity and aqueous solubility compared to nitro or halogenated analogs.
    • Methoxy-substituted compounds (e.g., Compound D) show higher melting points, likely due to crystalline packing facilitated by symmetric substituents.

Spectroscopic and Structural Insights

IR and NMR Data
  • Target Compound vs. Compound B :
    • IR : Both show C=O stretches near 1680–1710 cm⁻¹, but the target compound has additional -OH stretches at ~3471 cm⁻¹ .
    • ¹H NMR : The target compound’s 4-hydroxy-3-methoxyphenyl group would exhibit distinct aromatic proton splitting (e.g., para-substituted -OH and meta-substituted -OMe), unlike the nitro group’s deshielding effects in Compound B.
Crystallography
  • Structural studies using SHELX and ORTEP reveal that substituents like trifluoromethyl and chlorobenzoyl induce torsional strain, affecting molecular conformation. For example, Compound E () shows a dihedral angle of 108.3° between aromatic rings, which may differ in the target compound due to steric effects from the 3-methoxy group .

Biological Activity

5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

  • Molecular Formula: C19H16ClF3N2O5
  • Molecular Weight: 426.79 g/mol
  • IUPAC Name: 5-(4-chlorobenzoyl)-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic properties. In vitro assays have shown that it acts as a multi-target inhibitor against several key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition:
    • IC50 value: 4.58 µM
    • Percent inhibition at various concentrations:
      • 500 µM: 78.85%
      • 250 µM: 73.08%
      • 125 µM: 68.90%
      • 62.5 µM: 62.28%
      • 31.25 µM: 58.47% .
  • α-Glucosidase Inhibition:
    • IC50 value: 6.28 µM
  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:
    • IC50 value: 0.91 µM, outperforming standard drugs such as ursolic acid .
  • DPPH Radical Scavenging Activity:
    • This compound also exhibited antioxidant properties, which are beneficial in protecting pancreatic beta cells from oxidative stress .

The molecular docking studies suggest that the compound binds effectively to the active sites of the target enzymes, facilitating its inhibitory effects on α-amylase and α-glucosidase, which are crucial for carbohydrate digestion and glucose absorption . The trifluoromethyl group is believed to enhance binding affinity due to its electron-withdrawing properties.

Study on Antidiabetic Properties

A study focused on the synthesis and biological evaluation of this compound reported promising results in antidiabetic assays, indicating its potential as a therapeutic agent for managing diabetes . The study highlighted the importance of further animal-based studies to confirm these findings.

Comparative Efficacy

In comparative studies, the compound showed better efficacy than standard antidiabetic agents like acarbose and ursolic acid, suggesting its potential as a more effective alternative in diabetes management .

Data Summary Table

Biological ActivityIC50 Value (µM)% Inhibition (500 µM)% Inhibition (250 µM)% Inhibition (125 µM)
α-Amylase4.5878.8573.0868.90
α-Glucosidase6.28N/AN/AN/A
PTP1B0.91N/AN/AN/A
DPPH Radical ScavengingN/AN/AN/AN/A

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